2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol is a heterocyclic compound characterized by the fusion of a pyridine ring with a dioxin moiety. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as a precursor for various derivatives that exhibit biological activity.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol belongs to the class of dioxin derivatives, specifically categorized under nitrogen-containing heterocycles. Its structure includes a hydroxyl group at the 7-position of the pyridine ring, contributing to its reactivity and potential biological activity.
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol typically involves cyclization reactions starting from appropriate pyridine derivatives. One common synthetic route includes the reaction of a pyridine derivative with an epoxide in the presence of a base to form the dioxinopyridine structure .
The synthetic process may utilize various reaction conditions such as temperature control and solvent choice to optimize yield and purity. Continuous flow reactors are often employed in industrial settings to enhance reaction efficiency and product consistency .
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol can undergo several chemical transformations:
Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule using reagents such as sodium hydride and alkyl halides .
The mechanism of action for 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol involves its interaction with specific biological targets. It is believed that this compound can bind to certain enzymes or receptors, modulating their activity and influencing cellular processes such as signal transduction and gene expression. Ongoing research aims to elucidate these pathways further .
The empirical formula indicates that it contains one nitrogen atom and three oxygen atoms within its structure, which contributes to its reactivity profile in organic synthesis .
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol has potential applications in medicinal chemistry as a precursor for synthesizing antimicrobial agents. Recent studies have focused on developing derivatives that exhibit significant antimicrobial activity against various pathogens . The ability to modify its structure allows for the exploration of new therapeutic agents aimed at combating antibiotic resistance in microbial strains.
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol (CAS: 1261365-65-4) belongs to the class of bicyclic oxygen-nitrogen heterocycles, characterized by fusion between a pyridine ring and a 1,4-dioxane system. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol [2] [4]. The systematic name follows IUPAC fusion nomenclature rules: the prefix "[2,3-b]" specifies the bond fusion pattern between the dioxane and pyridine rings, while "2,3-dihydro" denotes saturation of the dioxane ring, distinguishing it from fully aromatic dioxins. The "7-ol" suffix indicates hydroxyl substitution at the 7-position of the pyridine ring. This compound is alternatively named as 7-hydroxy-2,3-dihydro-1,4-dioxino[2,3-b]pyridine in CAS databases and commercial catalogs [2] [4].
Table 1: Nomenclature Systems for the Compound
Nomenclature System | Designation |
---|---|
IUPAC Systematic | 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
CAS Name | 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol |
Molecular Formula | C₇H₇NO₃ |
CAS Registry | 1261365-65-4 |
Common Synonyms | 7-Hydroxy-2,3-dihydro-1,4-dioxino[2,3-b]pyridine |
The scaffold features a planar pyridine ring fused to a non-planar 1,4-dioxane ring, creating a bicyclic system with distinct electronic properties. The 1,4-dioxane component adopts a chair-like conformation, while the pyridine ring maintains aromaticity. This hybridization yields a polar amphiphilic structure: the pyridine nitrogen acts as a hydrogen bond acceptor, the hydroxyl group serves as a hydrogen bond donor, and the dioxane moiety contributes to lipophilicity [5] [8]. The 7-hydroxy substitution pattern is regiochemically significant, as it positions the hydroxyl group ortho to the pyridinyl nitrogen, enabling chelation or intramolecular hydrogen bonding not possible in isomeric structures like the 8-ol derivative (CAS: 1246088-43-6) [8]. This regiochemical distinction profoundly influences physicochemical properties, including:
Table 2: Regiochemical Differentiation of Hydroxylated Derivatives
Property | 7-Ol Isomer | 8-Ol Isomer |
---|---|---|
CAS Number | 1261365-65-4 [2] | 1246088-43-6 [8] |
SMILES | Oc1c2OCCOc2cnc1 | Oc1ccnc2OCCOc12 [5] |
Hydrogen Bonding | Chelation possible between O-H and pyridine N | Non-chelating configuration |
Biological Relevance | Common pharmacophore | Less explored in drug design |
The synthetic exploration of [1,4]dioxino[2,3-b]pyridine derivatives emerged in the late 1990s alongside growing interest in oxygen-nitrogen bicyclic systems for medicinal chemistry. 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol was first characterized as a stable synthetic intermediate around 2010, with its CAS registry (1261365-65-4) formalized in 2011 [2]. Early synthetic routes exploited Smiles rearrangement strategies, where 2-chloro-3-(2-hydroxyethoxy)pyridine derivatives underwent base-induced cyclization to form the dioxane ring. Commercial availability began circa 2015 through specialty chemical suppliers like Parchem and Pharmint, reflecting pharmaceutical industry interest in this scaffold [2] [4]. The compound's significance grew with the recognition that its fused heterocyclic system serves as:
Table 3: Key Developments in the Compound's History
Year Range | Development Milestone | Significance |
---|---|---|
Pre-2010 | Synthetic methodology development | Smiles rearrangement optimization |
2011-2012 | CAS registration (1261365-65-4) | Formal chemical identification |
2015-Present | Commercial availability | Pharmaceutical R&D applications |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8